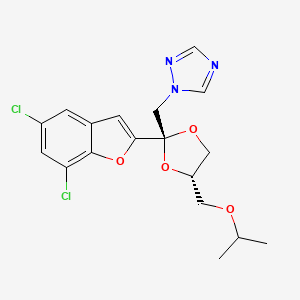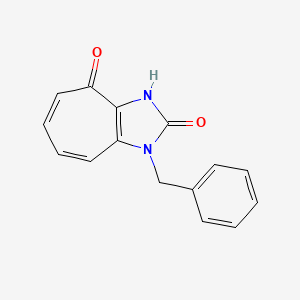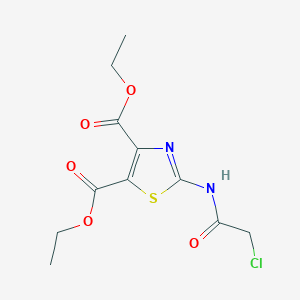
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C11H13ClN2O5S and a molecular weight of 320.75 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chloroacetamido and diethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate typically involves the reaction of thiazole derivatives with chloroacetyl chloride and diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or thioethers.
Hydrolysis: Formation of carboxylic acids from the ester groups.
Aplicaciones Científicas De Investigación
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring and ester groups contribute to the compound’s overall reactivity and stability, allowing it to interact with various biological targets.
Comparación Con Compuestos Similares
Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2-chlorothiazole-4,5-dicarboxylate: Lacks the acetamido group, resulting in different reactivity and applications.
Diethyl azodicarboxylate: Contains an azo group instead of the thiazole ring, leading to different chemical properties and uses.
Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives: These compounds have different substituents on the imidazole ring, affecting their biological activities and applications.
Propiedades
Fórmula molecular |
C11H13ClN2O5S |
|---|---|
Peso molecular |
320.75 g/mol |
Nombre IUPAC |
diethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H13ClN2O5S/c1-3-18-9(16)7-8(10(17)19-4-2)20-11(14-7)13-6(15)5-12/h3-5H2,1-2H3,(H,13,14,15) |
Clave InChI |
OQIDMTYVOMQMHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
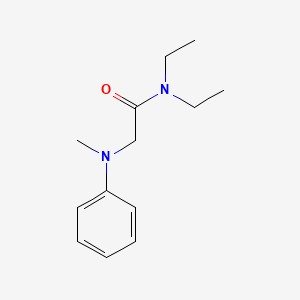


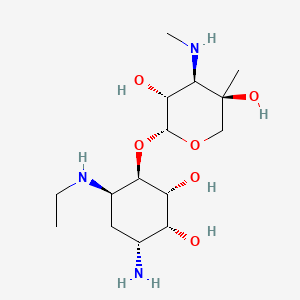
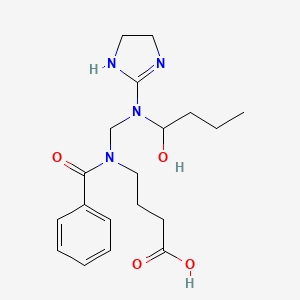
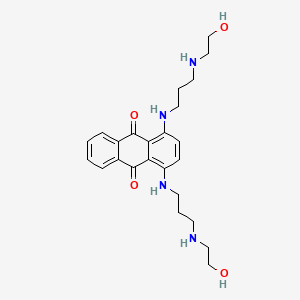
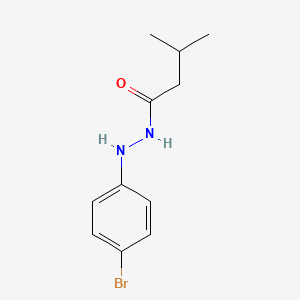
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
